molecular formula C18H13BrClN5O3 B157521 2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide CAS No. 134742-26-0

2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide

Cat. No. B157521
CAS RN: 134742-26-0
M. Wt: 462.7 g/mol
InChI Key: LRPFTPYFADHGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BAY 43-9006 or Sorafenib, and it has been extensively studied for its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of BAY 43-9006 involves the inhibition of multiple protein kinases that are involved in cell proliferation and angiogenesis. This compound targets the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, BAY 43-9006 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and angiogenesis, induction of apoptosis, and inhibition of tumor growth. It has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of BAY 43-9006 is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of this compound is its potential toxicity, which can limit its clinical use.

Future Directions

There are several future directions for research on BAY 43-9006. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to BAY 43-9006 therapy. Additionally, there is ongoing research on the combination of BAY 43-9006 with other therapies to enhance its effectiveness.

Synthesis Methods

The synthesis of BAY 43-9006 involves the condensation of 4-(5-bromo-2-pyrimidinyl)phenol with 3-chloro-4-(N,N-dimethylcarbamoyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with 4-(N,N-dimethylamino)benzoyl chloride to yield the final product.

Scientific Research Applications

BAY 43-9006 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. It has also been investigated for its potential use in the treatment of other diseases such as psoriasis and pulmonary fibrosis.

properties

CAS RN

134742-26-0

Molecular Formula

C18H13BrClN5O3

Molecular Weight

462.7 g/mol

IUPAC Name

2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide

InChI

InChI=1S/C18H13BrClN5O3/c19-10-8-22-18(23-9-10)28-15-6-5-11(7-13(15)20)24-17(27)25-16(26)12-3-1-2-4-14(12)21/h1-9H,21H2,(H2,24,25,26,27)

InChI Key

LRPFTPYFADHGQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)N

Other CAS RN

134742-26-0

synonyms

2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chloro-phenyl]carbamoyl]ben zamide

Origin of Product

United States

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